5-Chloro-4-methyl-1H-benzimidazole-2-carboxylic acid
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Overview
Description
5-Chloro-4-methyl-1H-benzo[d]imidazole-2-carboxylic acid: is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications. The presence of a chlorine atom and a carboxylic acid group in this compound makes it particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-methyl-1H-benzo[d]imidazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-2-nitroaniline with methyl isocyanate, followed by cyclization and subsequent hydrolysis to yield the desired product. The reaction conditions often include the use of catalysts such as nickel or palladium to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-4-methyl-1H-benzo[d]imidazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-Chloro-4-methyl-1H-benzo[d]imidazole-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: The compound has shown potential as an antimicrobial agent. Its derivatives are being studied for their ability to inhibit the growth of various bacterial and fungal strains .
Medicine: In medicine, this compound is being explored for its potential as an anti-cancer agent. Its ability to interfere with specific molecular pathways makes it a promising candidate for targeted cancer therapies .
Industry: In the industrial sector, 5-Chloro-4-methyl-1H-benzo[d]imidazole-2-carboxylic acid is used in the production of dyes and pigments. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-Chloro-4-methyl-1H-benzo[d]imidazole-2-carboxylic acid involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the synthesis of essential proteins in bacteria and fungi, leading to cell death. In cancer research, the compound interferes with signaling pathways that regulate cell growth and proliferation, thereby inhibiting tumor growth .
Comparison with Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
2-Phenylbenzimidazole: Known for its antimicrobial and anti-inflammatory properties.
5-Nitrobenzimidazole: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness: 5-Chloro-4-methyl-1H-benzo[d]imidazole-2-carboxylic acid stands out due to the presence of both a chlorine atom and a carboxylic acid group. These functional groups enhance its reactivity and make it suitable for a wide range of chemical transformations. Its unique structure also contributes to its potential as a versatile building block in drug discovery and other scientific research applications .
Properties
IUPAC Name |
5-chloro-4-methyl-1H-benzimidazole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-4-5(10)2-3-6-7(4)12-8(11-6)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZJFLRAFHKRKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(N2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80837053 |
Source
|
Record name | 5-Chloro-4-methyl-1H-benzimidazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80837053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827042-59-1 |
Source
|
Record name | 5-Chloro-4-methyl-1H-benzimidazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80837053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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